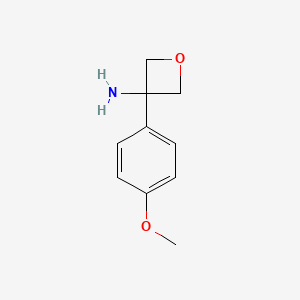
3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3,3-Trifluoropropyltrimethoxysilane is used in the manufacture of defoaming agents, releasing agents, fluoro silicone resin, and coating . It is also used as a coupling agent for epoxy resin .
Synthesis Analysis
In a study, 3,3,3-trifluoropropyltrimethoxysilane was used as a modification agent to synthesize a highly hydrophobic mesoporous silica, TFP-MCM-41, using a refluxing method .Molecular Structure Analysis
The molecular formula of 3,3,3-Trifluoropropyltrimethoxysilane is C6H13F3O3Si . It contains three methoxy groups and a trifluoropropyl group attached to the silicon atom .Chemical Reactions Analysis
The trifluoropropyl group in 3,3,3-trifluoropropyltrimethoxysilane can undergo a variety of chemical reactions, such as hydrosilylation, cross-coupling, and substitution, to produce a range of functionalized silanes with different properties and applications .Physical And Chemical Properties Analysis
3,3,3-Trifluoropropyltrimethoxysilane has a low vapor pressure, high boiling point, and good thermal stability, which make it suitable for use in high-temperature applications . It is also compatible with a wide range of solvents, including polar and nonpolar ones .Safety And Hazards
Future Directions
The unique molecular structure of 3,3,3-Trifluoropropyltrimethoxysilane gives the compound several desirable properties, such as improved hydrophobicity, increased surface reactivity, and excellent adhesion to a wide range of substrates . These properties make it a valuable ingredient in many industrial processes and suggest potential for further applications and research.
properties
IUPAC Name |
3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O/c1-2-3-8-17-9-10-4-6-16(15-10)7-5-11(12,13)14/h4,6H,2-3,5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIDPCGQJGINNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


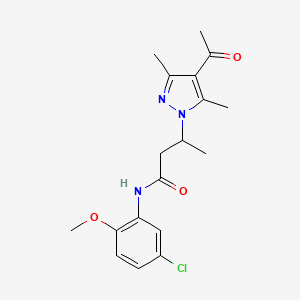
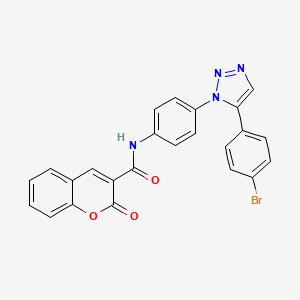
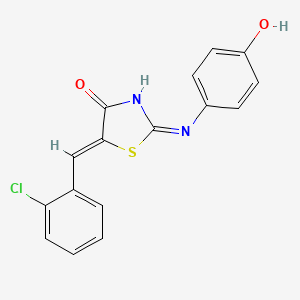
![5-Chloro-2-methyl-6-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2729697.png)

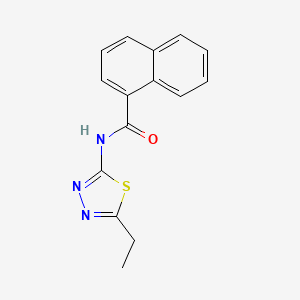


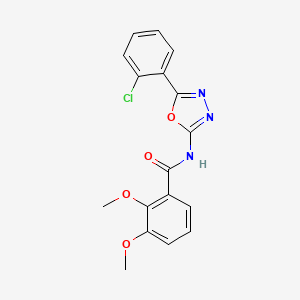
![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2729708.png)
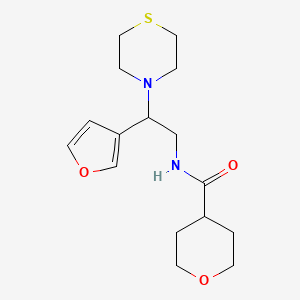
![4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene](/img/structure/B2729713.png)
